6-Methyl-9H-pyrido[2,3-b]indole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methyl-9H-pyrido[2,3-b]indole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2/c1-8-4-5-11-10(7-8)9-3-2-6-13-12(9)14-11/h2-7H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDJSKOXEKNZSFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2C=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of Pyrido 2,3 B Indole Derivatives
De Novo Synthesis Strategies for the Pyrido[2,3-b]indole Nucleus
The construction of the pyrido[2,3-b]indole core can be achieved through various synthetic strategies, ranging from multi-component reactions to metal-catalyzed cyclizations. These methods provide access to a wide array of substituted α-carbolines.
Multi-Component Domino Reactions
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step. A novel multi-component approach for the synthesis of 2,9-dihydro-2-oxo-4-aryl-1H-pyrido[2,3-b]indole-3-carbonitrile derivatives has been developed. ias.ac.in This one-pot cyclocondensation reaction involves substituted (triethoxymethyl)arenes, 1-methyl-1H-indol-2-ol, and cyanoacetamide in the presence of a silica-supported ionic liquid, [pmim]HSO4·SiO2. ias.ac.in This method highlights the utility of MCRs in rapidly assembling the pyrido[2,3-b]indole framework.
Another example involves the reaction between isatin, an α-amino acid, and a dipolarophile, which initially forms spirooxindoles. These intermediates can then be transformed into pyrido[2,3-b]indoles. acs.orgresearchgate.net This two-step, one-pot synthesis is efficient and demonstrates the power of domino reactions in heterocyclic synthesis. acs.orgresearchgate.net
Palladium-Catalyzed Cyclization and Amidation Approaches
Palladium catalysis is a powerful tool for the formation of carbon-carbon and carbon-nitrogen bonds, making it highly valuable in the synthesis of nitrogen-containing heterocycles like indoles and their fused derivatives. mdpi.comorganicreactions.org The synthesis of pyrido[2,3-b]indoles can be achieved through palladium-catalyzed amidation and subsequent cyclization reactions. rsc.orgrsc.org This strategy has been successfully employed to produce a new class of 4-hydroxy-α-carbolines and dihydropyrido[2,3-b]indoles in good yields. rsc.org
The general approach involves the coupling of an appropriately substituted pyridine (B92270) and an aniline (B41778) derivative, followed by an intramolecular cyclization to construct the pyrrole (B145914) ring of the α-carboline system. researchgate.net This method offers a convergent route to the tetracyclic core of various biologically active compounds. researchgate.net Optimization of reaction conditions, including the choice of palladium source, ligand, base, and solvent, is crucial for achieving high yields. rsc.org For instance, the combination of Pd2(dba)3 and BINAP as the ligand has proven effective in these transformations. rsc.org
Table 1: Optimization of Palladium-Catalyzed Synthesis of a Pyrido[2,3-b]indole Precursor rsc.org
| Entry | Pd Source | Ligand | Base | Solvent | Time (h) | Yield (%) |
| 1 | Pd2(dba)3 | BINAP | Cs2CO3 | t-BuOH | 24 | 49 |
| 2 | Pd2(dba)3 | BINAP | Cs2CO3 | THF | 24 | 18 |
| 3 | Pd2(dba)3 | BINAP | Cs2CO3 | dioxane | 24 | 15 |
| 4 | Pd2(dba)3 | PPh3 | Cs2CO3 | t-BuOH | 26 | 57 |
| 5 | Pd2(dba)3 | Pcy3 | Cs2CO3 | t-BuOH | 20 | 57 |
| 6 | Pd2(dba)3 | BINAP | Cs2CO3 | toluene | 6 | 90 |
| 7 | Pd(OAc)2 | BINAP | Cs2CO3 | toluene | 24 | 55 |
This table is a representative example based on the optimization of a related reaction and illustrates the importance of reaction parameters.
Dehydrative Transformation of Spirooxindoles
A notable and efficient method for synthesizing pyrido[2,3-b]indoles involves the dehydrative transformation of spirooxindoles. acs.orgresearchgate.netacs.org This process is typically mediated by phosphorus(V) oxychloride (POCl3) and involves a ring expansion of the spirooxindole intermediate. acs.orgresearchgate.netacs.org
The synthesis commences with a 1,3-dipolar cycloaddition reaction between an isatin, an α-amino acid (such as proline), and a dipolarophile (like an alkyne or alkene) to generate a spirooxindole. acs.orgacs.org This initial step can be catalyzed by either copper(I) iodide or simply methanol (B129727). acs.orgresearchgate.net The resulting spirooxindole, upon treatment with POCl3 at elevated temperatures, undergoes an intramolecular dehydrative transformation to yield the desired pyrido[2,3-b]indole derivative. acs.orgresearchgate.netacs.org This protocol is versatile, accommodating a range of substituents on the starting materials. acs.org
Scheme 1: Dehydrative Transformation of Spirooxindoles to Pyrido[2,3-b]indoles acs.orgresearchgate.net
Isatin + α-Amino Acid + Dipolarophile → Spirooxindole → Pyrido[2,3-b]indole
The reaction conditions for the dehydrative transformation have been optimized, with the use of 5 equivalents of POCl3 at 90 °C for 24 hours proving to be effective for achieving high yields. acs.org
Reactions Involving Isatin and Indol-2(3H)-one Derivatives
Isatin and its derivatives are versatile building blocks in the synthesis of various heterocyclic compounds, including pyrido[2,3-b]indoles. As mentioned in the previous section, the reaction of isatins with α-amino acids and dipolarophiles is a key step in the formation of spirooxindoles, which are precursors to pyrido[2,3-b]indoles. acs.orgresearchgate.netacs.org
Furthermore, 3-substituted indol-2(3H)-one derivatives can be condensed with enamines, and the resulting adducts can undergo thermal cyclization with ammonium (B1175870) acetate (B1210297) to furnish pyrido[2,3-b]indoles. ias.ac.in Another approach involves the unusual formal 1,2-addition of pyrazol-5-ones to isatin-derived 3-indolylmethanols, leading to regiospecifically 2,3-disubstituted indoles. thieme-connect.de While not directly yielding the pyrido[2,3-b]indole core, these reactions highlight the importance of indole-based starting materials in the synthesis of complex indole (B1671886) derivatives.
Green Chemistry Approaches in Pyrido[2,3-b]indole Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds to minimize environmental impact. For the synthesis of indole derivatives, this includes the use of environmentally benign solvents like water, catalyst-free conditions, and energy-efficient methods such as microwave irradiation and ball milling. beilstein-journals.org
A visible-light-photocatalyzed formal (4+2) cycloaddition of indole-derived bromides with alkenes or alkynes has been developed for the synthesis of pyrido[1,2-a]indol-6(7H)-ones in a microchannel reactor. rsc.orgrsc.org This method operates under extremely mild conditions and offers high reaction efficiency. rsc.org While this specific example leads to a different regioisomer, the principle of using photocatalysis represents a significant green chemistry approach that could potentially be adapted for the synthesis of 6-Methyl-9H-pyrido[2,3-b]indole.
The use of silica-supported ionic liquids as recyclable catalysts in the multi-component synthesis of pyrido[2,3-b]indoles is another example of a greener synthetic route. ias.ac.in This approach offers advantages in terms of catalyst handling, separation, and reuse. ias.ac.in
Derivatization and Functionalization of the Pyrido[2,3-b]indole Scaffold
Once the pyrido[2,3-b]indole nucleus is constructed, further derivatization and functionalization can be carried out to generate a library of compounds with diverse properties. Electrophilic aromatic substitution reactions, such as acylation, bromination, and formylation, can be performed on the unprotected pyrido[2,3-b]indole ring system. researchgate.net These reactions often occur with high regioselectivity, allowing for the targeted introduction of functional groups. For instance, the introduction of an acetyl group at the 6-position of the α-carboline scaffold has been a key step in the development of potent cytotoxic agents. researchgate.net
The nitrogen atom of the indole ring (N-9) is a common site for functionalization. Alkylation or arylation at this position can be achieved using various electrophiles. For example, the introduction of substituted benzyl (B1604629) groups at the 9-position of a 6-acetyl-α-carboline has led to compounds with significant biological activity. researchgate.net
Furthermore, functional groups introduced during the de novo synthesis can be manipulated. For instance, a 3-formyl group on the pyrido[3,4-b]indole ring system has been utilized in Morita-Baylis-Hillman reactions to introduce further complexity at the C-3 position. beilstein-journals.org Although this is a different isomer, it demonstrates a strategy for functionalizing the pyridine ring of the carboline system.
Regioselective Electrophilic Aromatic Substitutions
The electron-rich nature of the pyrido[2,3-b]indole system allows for electrophilic aromatic substitution (SEAr) reactions. The regioselectivity of these reactions is influenced by the electronic properties of both the α-carboline nucleus and the specific electrophile employed. Research has demonstrated that for unprotected pyrido[2,3-b]indoles, electrophilic substitutions such as acylation, bromination, and formylation occur regioselectively at the C-6 position. researchgate.net
Nitration of the α-carboline scaffold presents a more complex scenario. While substitution still favors the C-6 position, the formation of a minor C-8 isomer has been observed under certain conditions. researchgate.net This highlights the subtle electronic factors governing the reactivity of the benzene (B151609) ring portion of the molecule. The methyl group at the C-6 position in this compound would be expected to further activate this position towards electrophilic attack, reinforcing the inherent regioselectivity.
| Reaction | Reagents/Conditions | Major Product | Reference |
|---|---|---|---|
| Bromination | N-Bromosuccinimide (NBS) | 6-Bromo-9H-pyrido[2,3-b]indole | researchgate.net |
| Acylation | Acyl chloride, Lewis acid | 6-Acyl-9H-pyrido[2,3-b]indole | researchgate.net |
| Formylation | Vilsmeier-Haack conditions (POCl₃, DMF) | 6-Formyl-9H-pyrido[2,3-b]indole | researchgate.net |
| Nitration | HNO₃/H₂SO₄ | 6-Nitro-9H-pyrido[2,3-b]indole (major), 8-Nitro-9H-pyrido[2,3-b]indole (minor) | researchgate.net |
Modification at the N9-Position
The indole nitrogen (N9) of the pyrido[2,3-b]indole core is a key site for derivatization, often modified to enhance biological activity or modulate physicochemical properties. Standard N-alkylation or N-arylation conditions are generally effective. For instance, the sequential introduction of an acetyl group at C-6 followed by the addition of a substituted benzyl group at the N9 position has been successfully achieved. researchgate.net This strategy led to the development of compounds like 6-acetyl-9-(3,5-dimethoxybenzyl)-9H-pyrido[2,3-b]indole, identified as a potent cytotoxic agent. researchgate.net
Furthermore, studies on the related β-carboline isomer have shown that introducing an ethyl group at the N-9 position can influence the reactivity of other parts of the molecule, suggesting that N9-substitution is a critical tool for fine-tuning the chemical behavior of the entire carboline scaffold. beilstein-journals.org
Introduction of Substituents at C1, C3, and C6 Positions
Functionalization at the C1, C3, and C6 positions of the pyrido[2,3-b]indole core allows for extensive structural diversification.
C6-Position: As detailed in section 2.2.1, the C6 position is readily functionalized via regioselective electrophilic aromatic substitution. researchgate.net
C1 and C3-Positions: The pyridine ring of the α-carboline system can also be modified. While the parent ring is electron-deficient, synthetic strategies have been developed to introduce substituents. For example, 2-Amino-3-methyl-9H-pyrido[2,3-b]indole is a known derivative, indicating that C2 and C3 functionalization is achievable. nih.govfda.gov One general approach to α-carbolines involves a 6π-electrocyclization of an indole-3-alkenyl oxime, which can be constructed from a C3-acylated indole precursor. acs.org This method provides a route to α-carbolines with substitution patterns on the pyridine ring that are dictated by the structure of the alkenyl oxime.
| Position | Methodology | Example Product | Reference |
|---|---|---|---|
| C6 | Electrophilic Aromatic Substitution (e.g., Acylation) | 6-Acetyl-9H-pyrido[2,3-b]indole | researchgate.net |
| C3 | Cyclization of functionalized indole precursors | 2-Amino-3-methyl-9H-pyrido[2,3-b]indole | nih.govfda.gov |
| N9 | N-Alkylation/N-Arylation | 6-Acetyl-9-(3,4,5-trimethoxybenzyl)-9H-pyrido[2,3-b]indole | researchgate.net |
Synthesis of Fused Heterocyclic Systems Containing the Pyrido[2,3-b]indole Core
The pyrido[2,3-b]indole nucleus can serve as a foundation for building more complex, fused heterocyclic systems. These larger structures are often of interest in the search for novel bioactive compounds. One established strategy involves the palladium-catalyzed cross-coupling of pyridine and aniline derivatives, followed by an intramolecular cyclization to form the α-carboline core, which can then be further annulated. researchgate.net This approach has been used to construct the tetracyclic core of the marine antitumor agents grossularine-1 and -2. researchgate.net
Another method involves the acid-catalyzed cyclodehydration of α-hydroxylactams, which are derived from pyridine-2,3-dicarboximides. rsc.org This reaction yields novel pyrido[2',3' : 3,4]-pyrrolo fused systems, demonstrating a pathway to annulate a new five-membered ring onto the pyridine portion of a related heterocyclic system. rsc.org Additionally, the synthesis of pyrimidoindoles, where a pyrimidine (B1678525) ring is fused to the indole moiety, represents another avenue for elaborating the core structure. metu.edu.tr
Chiral Synthesis and Stereochemical Control in Pyrido[2,3-b]indole Derivatives
The introduction of chirality into the pyrido[2,3-b]indole framework is of significant interest for developing stereospecific therapeutic agents. When reactions create stereocenters, controlling the stereochemical outcome is essential.
A key example involves the synthesis of a chiral building block where a stereocenter is present on a partially saturated pyridine ring. A concise synthesis of (R)-tert-butyl N-(2-bromo-9-methyl-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indol-6-yl)-N-methylcarbamate was achieved. acs.org The process begins with a Fischer indole synthesis to create the racemic tetrahydro-pyrido[2,3-b]indole intermediate. acs.org The crucial step for achieving stereochemical control is the chiral separation of this racemic intermediate via diastereomeric salt recrystallization, which allowed for the isolation of the desired enantiomer in good yield and its subsequent conversion to the final chiral building block on a kilogram scale. acs.org This demonstrates a practical method for accessing enantiomerically pure pyrido[2,3-b]indole derivatives.
Biological Activities and Pharmacological Investigations of Pyrido 2,3 B Indole Analogues
Anticancer Activity
Derivatives of the pyrido[2,3-b]indole nucleus have emerged as a promising class of anticancer agents. Extensive research has explored their ability to inhibit the growth of various cancer cell lines, modulate critical cellular processes, and interact with specific molecular targets.
A significant body of research has demonstrated the potent cytotoxic effects of pyrido[2,3-b]indole analogues against a wide spectrum of human cancer cell lines. For instance, novel pyrido[3,4-b]indoles have shown remarkable broad-spectrum anticancer activity, with IC50 values as low as 80 nM for breast cancer, 130 nM for colon and melanoma cancers, and 200 nM for pancreatic cancer cells. nih.govnih.gov One particularly potent compound, 1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole, exhibited the highest potency. nih.govnih.gov
Furthermore, the pyrido[b]indole derivative, SP-141, has demonstrated strong in vitro activity against several human breast cancer cell lines, irrespective of their p53 status. nih.gov This compound showed significant growth inhibition in cancer cells with much lower activity observed in normal cells, indicating a degree of specificity. nih.gov In another study, pyrido[2,3-b]indolizine derivatives were found to be effective against colorectal cancer (CRC) cell lines. nih.gov Specifically, the compound 4-(3,4-dihydroxyphenyl)-2-phenylpyrido[2,3-b]indolizine-10-carbonitrile (4f) was active against all tested CRC cell lines at concentrations that were not cytotoxic to normal fibroblast cultures. nih.gov
The genotoxic potential of 2-amino-9H-pyrido[2,3-b]indole (AαC), a heterocyclic amine found in cooked foods, has also been investigated. AαC induced dose-dependent micronuclei formation in the human derived hepatoma cell line HepG2 at concentrations of 50 microM and higher. nih.gov
Table 1: In Vitro Cytotoxicity of Selected Pyrido[2,3-b]indole Analogues
| Compound/Analogue Class | Cancer Cell Line(s) | Potency (IC50) | Reference |
|---|---|---|---|
| Pyrido[3,4-b]indoles | Breast, Colon, Melanoma, Pancreatic | Down to 80 nM, 130 nM, 130 nM, and 200 nM, respectively | nih.govnih.gov |
| SP-141 (a pyrido[b]indole) | Human breast cancer cell lines | Strong in vitro activity | nih.gov |
| 4-(3,4-dihydroxyphenyl)-2-phenylpyrido[2,3-b]indolizine-10-carbonitrile (4f) | Colorectal cancer (CRC) cell lines | Active at non-cytotoxic concentrations for normal cells | nih.gov |
| 2-amino-9H-pyrido[2,3-b]indole (AαC) | HepG2 (human hepatoma) | Micronuclei induction at ≥50 µM | nih.gov |
Beyond direct cytotoxicity, pyrido[2,3-b]indole analogues have been shown to exert their anticancer effects by interfering with the cell cycle and inducing programmed cell death (apoptosis). A notable mechanistic feature of a series of novel pyrido[3,4-b]indoles is their ability to cause a strongly selective G2/M cell cycle phase arrest. nih.govnih.gov
Similarly, studies on pyrido[2,3-b]indolizine derivatives revealed their capacity to affect cell cycle progression. nih.gov Treatment with these compounds led to an accumulation of cells in the S and G2/M phases of the cell cycle. nih.gov The induction of apoptosis is another key mechanism. For example, the synthetic indole (B1671886) chalcone (B49325) derivative ZK-CH-11d, while not a direct pyrido[2,3-b]indole, highlights a common mechanistic pathway for related indole compounds. It was found to induce apoptosis associated with cytochrome c release, increased activity of caspases 3 and 7, and PARP cleavage. nih.gov
A critical aspect of understanding the anticancer activity of pyrido[2,3-b]indole analogues is the identification of their molecular targets. A key target that has emerged is the Mouse Double Minute 2 (MDM2) oncoprotein, which is a negative regulator of the p53 tumor suppressor. nih.govnih.govnih.govnih.gov
Computational modeling and subsequent experimental validation have indicated that the pyrido[3,4-b]indole class of compounds can bind to MDM2. nih.govnih.gov Docking studies suggest that these interactions involve hydrogen bonds and hydrophobic interactions with key residues in the MDM2 protein. nih.gov For instance, a 6-methoxy group on the pyrido[3,4-b]indole scaffold was suggested to form a hydrogen bond with Tyr106 of MDM2, while an N9-methyl group was found to disrupt these crucial binding interactions. nih.gov
The compound SP-141, a pyrido[b]indole derivative, was identified through high-throughput screening and computer-aided drug design as a direct binder to the MDM2 protein. nih.govnih.gov SP-141 not only binds to MDM2 but also inhibits its expression and promotes its autoubiquitination and subsequent proteasomal degradation. nih.govnih.gov This mechanism is significant as it is effective regardless of the p53 status of the cancer cells, offering a potential therapeutic avenue for tumors with mutant or deficient p53. nih.govnih.gov
The promising in vitro results for pyrido[2,3-b]indole analogues have been translated into in vivo studies using animal models, demonstrating their potential for therapeutic application. The pyrido[b]indole MDM2 inhibitor, SP-141, has shown strong in vivo anti-breast cancer activity, significantly decreasing tumor growth and inhibiting metastasis in breast cancer models with no apparent toxicity to the host. nih.govnih.gov
Similarly, neocryptolepine (B1663133) analogues, which are based on the indolo[2,3-b]quinoline structure, have been evaluated in vivo against Ehrlich ascites carcinoma (EAC)-induced solid tumors in female albino Swiss mice. mdpi.com These compounds demonstrated a remarkable decrease in tumor volume. mdpi.com The study also pointed towards an antioxidant effect, as evidenced by a noticeable increase in the levels of superoxide (B77818) dismutase (SOD) and catalase (CAT). mdpi.com
Antimicrobial and Antiparasitic Properties
In addition to their anticancer effects, certain pyrido[2,3-b]indole derivatives have been investigated for their ability to combat microbial and parasitic infections.
Research into the antimicrobial properties of this class of compounds has revealed promising activity against various bacterial strains. For example, a study on newly synthesized 2,6-bis(6-substituted-1,2,4-triazolo[3,4-b] nih.govnih.govnih.govthiadiazol-3-yl)pyridine derivatives, which are structurally related to the core pyridine (B92270) scaffold, showed that most of the tested compounds exhibited interesting antibacterial activity against Staphylococcus aureus. researchgate.net
Furthermore, neocryptolepine, or 5-methyl-indolo[3,2-b]quinoline, an alkaloid with a similar indoloquinoline core, has been shown to possess antibacterial activity. mdpi.com This highlights the potential of the broader class of compounds containing the pyrido-indole framework as a source for new antibacterial agents.
Antifungal Efficacy
The emergence of drug-resistant fungal pathogens necessitates the discovery of novel antifungal agents. Pyrido[2,3-b]indole derivatives, belonging to the broader class of β-carboline alkaloids, have been investigated for their potential as fungicides. mdpi.comnih.gov A study on a series of β-carboline derivatives revealed that their antifungal activity is significantly influenced by the nature and position of substituents on the core ring structure. mdpi.com For instance, certain synthetic β-carboline derivatives have demonstrated notable activity against a range of plant pathogenic fungi, including Rhizoctonia solani and Oospora citriaurantii. mdpi.comnih.gov
One particular study highlighted that a derivative, N-(2-pyridyl)-1-phenyl-9H-pyrido[3,4-b]indole-3-formamide (F4), exhibited excellent broad-spectrum fungicidal activity in vitro. mdpi.com Another compound, F5, which contains a 4-trifluoromethylphenyl group, showed higher fungicidal activity than its analogue with a 4-chlorophenyl group. mdpi.com While direct studies on the antifungal efficacy of 6-Methyl-9H-pyrido[2,3-b]indole are limited, the promising results from its structural analogues suggest that this compound could also possess valuable antifungal properties. Further research is warranted to explore the full potential of this compound and its derivatives as antifungal agents.
| Compound | Structure | Activity against Rhizoctonia solani (% inhibition) | Activity against Oospora citriaurantii ex Persoon (% inhibition) |
|---|---|---|---|
| F5 | β-carboline derivative with 4-trifluoromethylphenyl group | 53.35 | Not Reported |
| F16 | β-carboline derivative | Not Reported | 43.28 |
| Validamycin (Commercial Antiviral Agent) | - | 36.4 | Not Reported |
Antiprotozoal Activity (e.g., Anti-leishmanial)
Protozoal infections, such as leishmaniasis, continue to be a significant global health concern, with current treatments often limited by toxicity and emerging resistance. nih.gov The β-carboline alkaloids, including derivatives of pyrido[2,3-b]indole, have been investigated as a source of new antiprotozoal agents. nih.govnih.gov
Studies have shown that the natural β-carboline alkaloids harmane, harmine (B1663883), and harmaline (B1672942) exhibit in vitro activity against Leishmania infantum. nih.gov Harmane and harmine demonstrated a moderate antiproliferative effect on both the promastigote and amastigote forms of the parasite. nih.gov Their mechanism of action appears to involve interference with DNA metabolism, causing an accumulation of parasites in the S-G2/M phases of the cell cycle. nih.gov Harmaline, while less toxic to human cells and Leishmania promastigotes, displayed potent activity against the intracellular amastigote form, partly by inhibiting parasite internalization into macrophages through the inhibition of Leishmania protein kinase C. nih.gov
Furthermore, synthetic derivatives of the related pyrido[3,4-b]indole scaffold have been designed and evaluated for their anti-leishmanial properties. nih.gov A series of 9-methyl-1-phenyl-9H-pyrido[3,4-b]indole derivatives showed promising activity against both Leishmania infantum and Leishmania donovani. nih.gov The investigation of these analogues provides a strong rationale for the further exploration of this compound as a potential lead compound in the development of novel anti-leishmanial drugs.
| Compound | Effect on Leishmania infantum promastigotes | Effect on Leishmania infantum amastigotes |
|---|---|---|
| Harmane | Weak activity | Weak activity |
| Harmine | Weak activity | Weak activity |
| Harmaline | No toxicity | Strong activity |
Cyanobacteriocidal and Algicidal Effects
Harmful algal blooms (HABs), often caused by cyanobacteria, pose a significant threat to aquatic ecosystems and public health. The search for effective and environmentally benign methods to control these blooms has led to the investigation of natural compounds, including alkaloids. Research has identified harmane (1-methyl-β-carboline), a close structural analogue of this compound, as a potent algicidal agent. researchgate.net
A study focusing on the algicidal bacterium Pseudomonas sp. K44-1 identified harmane as the active compound responsible for its antialgal properties. researchgate.net Harmane demonstrated algicidal activity against a range of cyanobacteria, including Anabaena cylindrica, Anabaena variabilis, Oscillatoria agardhii, Anacystis marina, Microcystis aeruginosa, and Microcystis viridis. researchgate.net The presence of a methyl group at the C-1 position, as in harmane and by extension this compound, appears to be a key structural feature for this activity. The discovery of the algicidal effects of harmane suggests that this compound and its derivatives could be valuable candidates for the development of novel agents to control harmful algal blooms.
Neurobiological Effects and Central Nervous System Interactions
The structural similarity of pyrido[2,3-b]indoles to endogenous neurochemicals has prompted extensive investigation into their interactions with the central nervous system. This section details the known effects of these compounds on neurotransmitter receptors, their role as monoamine oxidase inhibitors, and their potential for neuroprotection.
Neurotransmitter Receptor Interactions
The neuropharmacological profile of pyrido[2,3-b]indole analogues is complex, involving interactions with multiple receptor systems. Notably, β-carbolines have been shown to bind to imidazoline (B1206853) receptors, particularly the I2 subtype. nih.govresearchgate.net The affinity of various β-carbolines for I2 receptors has been systematically studied, revealing that the substitution pattern on the carboline ring significantly influences binding. nih.gov For instance, noreleagnine and norharman exhibit high affinity for brain imidazoline I2 receptors. researchgate.net
In addition to imidazoline receptors, β-carbolines also interact with serotonin (B10506) (5-HT) receptors. nih.govresearchgate.net Some studies have indicated that these compounds can act as competitive antagonists at certain serotonin receptors. researchgate.net The hallucinogenic properties of some β-carbolines have been linked to their activity at 5-HT2 receptors, although many of these compounds show a higher affinity for imidazoline sites. The interaction with both imidazoline and serotonin receptors suggests that this compound could modulate multiple neurotransmitter systems, contributing to a complex pharmacological profile.
| Compound | KiH (nM) |
|---|---|
| Noreleagnine | 12 |
| Norharman | 20 |
| Harmalol | 82 |
| Harmaline | 177 |
| Harmine | 630 |
| Harman (B1672943) | 700 |
Monoamine Oxidase (MAO) Inhibition
One of the most well-documented neurobiological activities of pyrido[2,3-b]indole analogues is the inhibition of monoamine oxidase (MAO), a key enzyme in the metabolism of neurotransmitters like serotonin, dopamine (B1211576), and norepinephrine. nih.govrsc.orgbohrium.com There are two main isoforms of MAO: MAO-A and MAO-B. bohrium.comnih.gov MAO-A inhibitors are primarily associated with antidepressant effects, while MAO-B inhibitors are used in the treatment of Parkinson's disease. rsc.orgbohrium.com
Norharman, the parent compound of this compound, is a potent and reversible inhibitor of both MAO-A and MAO-B, with IC50 values of 6.5 µM and 4.7 µM, respectively. medchemexpress.com Structure-activity relationship studies have shown that the presence of a methyl group at the C1 position of the β-carboline ring is crucial for selectivity towards MAO-A. nih.gov For example, harman and harmaline, which both have a methyl group at position 1, are more potent inhibitors of MAO-A than norharman. nih.gov Conversely, norharman is a more potent inhibitor of MAO-B than harman or harmaline. nih.gov This suggests that the 6-methyl substituent in this compound could also influence its inhibitory potency and selectivity for the MAO isoforms. The ability of these compounds to inhibit MAO highlights their potential as modulators of monoaminergic neurotransmission. nih.govashdin.com
| Enzyme | IC50 (µM) |
|---|---|
| MAO-A | 6.5 |
| MAO-B | 4.7 |
Neuroprotective Potentials in Experimental Models
The potential of pyrido[2,3-b]indole analogues to protect neurons from damage has been a subject of increasing research interest. The neuroprotective effects of these compounds are often linked to their antioxidant properties and their ability to modulate various cellular pathways involved in neuronal survival.
Studies on norharmane and its derivatives have demonstrated their ability to attenuate the formation of neurotoxic compounds and reduce oxidative stress. For instance, norharmane can inhibit the formation of quinolinic acid, a neurotoxin, in interferon-gamma-stimulated monocytes. medchemexpress.com In vitro studies using midbrain neuronal cultures have shown that at low to moderate doses, norharmane can cause a decrease in intracellular dopamine levels without inducing significant cell death, mitochondrial dysfunction, or the generation of reactive oxygen species. ashdin.comresearchgate.net This modulation of dopaminergic function, coupled with the inhibition of MAO, suggests a potential mechanism for neuroprotection in conditions like Parkinson's disease. ashdin.com While direct in vivo neuroprotection studies on this compound are yet to be extensively reported, the findings from its close analogues provide a strong foundation for future investigations into its therapeutic potential for neurodegenerative diseases.
Investigations into Cognitive Enhancement Mechanisms
There is no specific information available in the reviewed literature regarding the investigation of this compound for cognitive enhancement. However, studies on related β-carboline derivatives have explored this area. For instance, methyl β-carboline-3-carboxylate (β-CCM), an inverse agonist of the benzodiazepine (B76468) receptor, has been shown to enhance performance in learning and memory tasks in animal models. nih.gov This effect is opposite to the amnesic effects induced by benzodiazepines and is blockable by the benzodiazepine receptor antagonist Ro 15-1788, indicating the receptor's involvement. nih.gov
Anti-inflammatory and Immunomodulatory Activities
No studies were identified that specifically evaluate the anti-inflammatory or immunomodulatory properties of this compound. Research into other carboline structures has shown potential in this area. For example, certain β-carboline alkaloids isolated from Picrasma quassioides have demonstrated anti-inflammatory effects by suppressing the production of nitric oxide and pro-inflammatory cytokines like TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages. nih.gov Their mechanism appears to involve the inhibition of inducible nitric oxide synthase (iNOS) expression and activity. nih.gov
Antiviral Properties
Specific antiviral testing data for this compound is not present in the available literature. The antiviral potential of the broader β-carboline class of compounds has been an area of active research. nih.gov Studies have shown that certain β-carboline alkaloids, such as harmane and harmalol, exhibit robust antiviral activity against influenza A viruses by interfering with viral replication. nih.govresearchgate.net Other derivatives have been found to inhibit the proliferation of viruses like the Newcastle disease virus by suppressing the viral adsorption and entry processes. mdpi.com
Antioxidant Activity and Oxidative Stress Modulation
There is no available research detailing the antioxidant activity or the ability of this compound to modulate oxidative stress. In contrast, various β-carboline alkaloids have been recognized for their antioxidant properties. nih.govnih.gov These compounds have been shown to act as scavengers of reactive oxygen species, including hydroxyl radicals, and can protect against oxidative agents in cellular models. nih.gov This antioxidant capacity is believed to contribute to their protective effects against oxidative stress-related damage. nih.gov
Modulation of Intracellular Calcium Release Mechanisms
No information could be found regarding the effects of this compound on intracellular calcium release mechanisms. The regulation of intracellular calcium is a complex process involving channels like ryanodine (B192298) receptors (RyRs) and inositol (B14025) 1,4,5-trisphosphate receptors (IP3Rs). nih.gov Various compounds can modulate these pathways; for example, caffeine (B1668208) can inhibit GABAA receptor-mediated currents by elevating intracellular calcium via these release mechanisms in certain neuronal cells. nih.gov However, no such studies have been conducted on this compound.
Other Investigated Biological Activities
No other specific biological activities for this compound have been reported in the scientific literature reviewed.
Structure Activity Relationship Sar Studies of 6 Methyl 9h Pyrido 2,3 B Indole and Its Analogues
Impact of Substituents on Biological Efficacy and Selectivity
The biological activity of pyrido[2,3-b]indole derivatives can be significantly modulated by the introduction of various substituents onto the core structure. These modifications can influence the compound's affinity for its biological target, as well as its pharmacokinetic properties.
Substitutions on the Pyridine (B92270) Ring
The pyridine ring of the α-carboline scaffold is a key site for structural modification to alter biological activity. Studies on related pyrido[3,4-b]indoles have shown that substitutions on this ring can impact potency. For instance, in a series of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives, the introduction of a methyl group at either the 1 or 3 position of the tetrahydropyridine (B1245486) ring led to a significant increase in activity, demonstrating low double-digit nanomolar potency. acs.org While this is a related but different scaffold, it highlights the sensitivity of the pyridine ring to substitution.
In the context of α-carbolines, the synthesis of 2, 3, 4, and 6-substituted derivatives has been achieved through palladium-catalyzed cross-coupling reactions, providing a versatile method for exploring the SAR of this ring system. nih.gov For example, 2-amino-3-methyl-9H-pyrido[2,3-b]indole is a known pyrolysate of protein. nih.gov Additionally, 2-Amino-9H-pyrido[2,3-b]indole is recognized as a potential human carcinogen. sigmaaldrich.com The development of 2 or 2,4-substituted α-carbolines has yielded compounds with moderate anti-tumor activities. nih.gov
Substitutions on the Indole (B1671886) Ring
The indole ring of 6-Methyl-9H-pyrido[2,3-b]indole offers several positions for substitution, with C-6, C-7, and C-8 being of particular interest. The introduction of an acetyl group at the C-6 position has been a key modification in the development of antileukemic agents. nih.gov In a study focused on α-carboline derivatives, the sequential introduction of a 6-acetyl group was a critical step in generating compounds with potent cytotoxicity against the HL-60 cell line. nih.gov
Furthermore, the nature of the substituent at C-6 can have a profound effect on selectivity and potency. For example, in a series of β-carboline hybrids, a 6-chloro or 6-methoxy-coumarin group produced the maximum potency. nih.gov The removal of a methoxy (B1213986) group from the A-ring (indole ring) in some pyrido[3,4-b]indole derivatives surprisingly retained moderate activity against pancreatic cancer cell lines. researchgate.net This suggests that while substitutions are important, the core scaffold itself contributes significantly to the biological activity.
The table below illustrates the impact of substitutions on the indole ring of α-carboline derivatives on their cytotoxic activity against the HL-60 human leukemia cell line.
| Compound | R1 | R6 | R8 | R9 | IC50 (μM) against HL-60 |
| α-Carboline | H | H | H | H | >100 |
| Compound A | H | COCH3 | H | H | 10.1 |
| Compound B | H | COCH3 | H | 3,5-dimethoxybenzyl | 0.8 |
| Compound C | H | COCH3 | H | 3,4,5-trimethoxybenzyl | 0.7 |
Data sourced from a study on the synthesis and cytotoxicity of substituted α-carboline derivatives. nih.gov
N-Substitution Effects (e.g., N9-Methyl, N9-Benzyl)
Alkylation or arylation of the indole nitrogen (N-9) is a common strategy to explore SAR and modulate the physicochemical properties of pyrido[2,3-b]indole derivatives. N-substitution can impact a compound's ability to form hydrogen bonds and can alter its lipophilicity and metabolic stability.
In the development of antileukemic α-carboline derivatives, the introduction of a substituted benzyl (B1604629) group at the N-9 position was a key factor in achieving high potency. nih.gov Specifically, 6-acetyl-9-(3,5-dimethoxybenzyl)-9H-pyrido[2,3-b]indole and 6-acetyl-9-(3,4,5-trimethoxybenzyl)-9H-pyrido[2,3-b]indole demonstrated potent cytotoxicity. nih.gov This indicates that bulky and electron-rich substituents at the N-9 position can be favorable for certain biological activities.
Pharmacophore Modeling and Lead Optimization Strategies
Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. arxiv.orgnih.gov This information is invaluable for lead optimization, the process of refining a promising compound to improve its potency, selectivity, and pharmacokinetic properties.
For scaffolds related to pyrido[2,3-b]indoles, pharmacophore models have been successfully developed to guide the discovery of new inhibitors. These models typically include features such as hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic regions. nih.govmdpi.com For example, in the development of Janus kinase (JAK) inhibitors, pharmacophore models were created based on known active compounds and used to screen for new potential inhibitors. nih.gov
Lead optimization strategies for pyrido[2,3-b]indole derivatives often involve iterative cycles of design, synthesis, and biological testing. Based on initial SAR data, new analogues are designed to probe specific interactions with the target. For instance, if a hydrogen bond is predicted to be important, analogues with modified hydrogen-bonding capabilities are synthesized. If a hydrophobic pocket is identified, substituents with varying sizes and lipophilicities are introduced to optimize the interaction. This approach led to the discovery of potent and selective human parathyroid hormone receptor 1 (hPTHR1) antagonists from a series of pyrido[2,3-d] Current time information in Bangalore, IN.benzazepin-6-one derivatives. nih.gov
Computational and Theoretical Investigations of Pyrido 2,3 B Indole Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic properties of many-body systems. It is frequently employed to predict the geometry, energy, and reactivity of molecules. For pyrido[2,3-b]indole systems, DFT calculations offer a detailed understanding of their fundamental chemical nature. Recent studies have utilized DFT to explore the photophysical properties and ground and excited states of novel 9H-pyrido[2,3-b]indole-based fluorophores. nih.gov
Frontier Molecular Orbital (FMO) theory is a key component of DFT that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. A smaller HOMO-LUMO gap suggests higher reactivity.
For the parent compound, 9H-pyrido[2,3-b]indole, and its derivatives, FMO analysis helps in understanding their charge transfer characteristics. For instance, in a series of newly designed 9H-pyrido[2,3-b]indole-based fluorophores, theoretical calculations of their ground and excited states demonstrated the presence of a planarized intramolecular charge-transfer (PLICT) state. nih.gov This is crucial for their application as fluorescence probes.
| Parameter | Description | Significance in 6-Methyl-9H-pyrido[2,3-b]indole |
| HOMO | Highest Occupied Molecular Orbital | Indicates the ability to donate an electron. The energy of the HOMO is related to the ionization potential. |
| LUMO | Lowest Unoccupied Molecular Orbital | Indicates the ability to accept an electron. The energy of the LUMO is related to the electron affinity. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap generally implies higher chemical reactivity and lower kinetic stability. It is also a key factor in determining the photophysical properties of the molecule. |
This table provides a general overview of FMO parameters and their relevance. Specific energy values for this compound would require dedicated DFT calculations.
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and electron delocalization within a molecule. faccts.de It provides a localized, Lewis-like description of the electronic structure, making it easier to interpret chemical bonding and reactivity.
In a computational study of substituted methyl 9-methyl-9H-pyrido[3,4-b]indole-3-carboxylates, NBO analysis was instrumental in understanding how different substituents affect electron delocalization. europub.co.uk For example, the study found that an anthracene-9-yl substitution significantly enhanced electron delocalization within the molecule. europub.co.uk This type of analysis for this compound would reveal how the methyl group influences the electronic distribution and stability of the pyridoindole core. The analysis identifies key orbital interactions and their stabilization energies, offering a quantitative measure of electron delocalization.
Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its chemical properties and reactivity. These descriptors include parameters like electronegativity, chemical hardness, and electrophilicity index. DFT calculations are used to compute these descriptors, which can then be used to predict the behavior of the molecule in different chemical environments.
The surrounding solvent can significantly influence the electronic structure and reactivity of a molecule. Computational studies often incorporate solvent effects using various models, such as the Polarizable Continuum Model (PCM). A study on methyl 9H-pyrido[3,4-b]indole-3-carboxylate and its derivatives performed DFT calculations in ten different solvents to understand how the chemical behavior changes with the medium. europub.co.uk Such an analysis for this compound would be crucial for predicting its properties in biological systems, which are predominantly aqueous.
| Descriptor | Definition | Relevance to this compound |
| Electronegativity (χ) | The power of an atom or group of atoms to attract electrons towards itself. | Influences the polarity of bonds and the overall charge distribution. |
| Chemical Hardness (η) | Resistance to change in electron distribution or charge transfer. | A higher value indicates greater stability and lower reactivity. |
| Electrophilicity Index (ω) | A measure of the electrophilic power of a molecule. | Helps in predicting the reactivity towards nucleophiles. |
This table outlines key quantum chemical descriptors. Their specific values for this compound would be determined through DFT calculations.
Molecular Docking and Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study the interactions between a small molecule (ligand) and a macromolecule (protein or nucleic acid). These methods are central to drug discovery and design, providing insights into binding mechanisms and affinities.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This allows for the identification of key binding interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
For pyrido[3,4-b]indole derivatives, molecular docking studies have been conducted to investigate their binding to cancer targets like MDM2. researchgate.net These studies revealed specific interactions, such as hydrogen bonding between the 6-methoxy group and Tyr106 of MDM2, as well as hydrophobic and pi-pi stacking interactions with other residues. researchgate.net Similar studies on this compound could elucidate its potential binding to various biological targets. For instance, docking it into the active sites of kinases or other enzymes could reveal its potential as an inhibitor.
Beyond just predicting the binding pose, computational methods can also estimate the binding affinity, often expressed as a binding energy or score. Lower binding energies typically indicate a more stable ligand-protein complex. For example, in a study of novel thiazolyl-pyrazole derivatives, compounds with lower binding energies in docking studies showed better anticancer activity in vitro. nih.gov
Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-protein interaction over time. nih.gov By simulating the movements of atoms and molecules, MD can confirm the stability of the docked pose and provide a more accurate estimation of binding free energies. For this compound, MD simulations could be used to validate docking results and to understand the conformational changes that occur upon binding to a target protein, thus predicting its mode of action at an atomic level.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed in drug discovery to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. frontiersin.org By analyzing molecular descriptors—numerical values that characterize various properties of a molecule such as steric, electronic, and hydrophobic features—QSAR models can predict the activity of novel compounds and guide the design of more potent derivatives. frontiersin.orgnih.gov This approach is particularly valuable for optimizing lead compounds within a chemical series, such as derivatives of the pyrido[2,3-b]indole scaffold.
Research into the QSAR of carboline systems, including the pyrido[2,3-b]indole (α-carboline) and the isomeric β-carboline frameworks, has provided significant insights into the structural requirements for various biological activities, most notably antitumor effects. benthamdirect.comingentaconnect.com These studies utilize both two-dimensional (2D-QSAR) and three-dimensional (3D-QSAR) methodologies to build predictive models.
2D-QSAR Studies:
In 2D-QSAR, descriptors are calculated from the 2D representation of the molecule. These models are computationally less intensive and are effective in identifying general structural features that influence activity. For instance, a 2D-QSAR study on a series of β-carboline derivatives with antitumor activity yielded a statistically significant model, indicating a strong correlation between the selected descriptors and the observed biological effect. The model highlighted the importance of specific molecular properties in defining the antitumor potency of these compounds. benthamdirect.com
3D-QSAR Studies:
3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by considering the three-dimensional arrangement of the molecules. These methods generate contour maps that visualize regions where modifications to the molecular structure are likely to enhance or diminish activity.
A 3D-QSAR study involving a set of 47 β-carboline derivatives generated robust CoMFA and CoMSIA models for their antitumor activities. nih.gov The results from these models indicated that the pharmacophore for antitumor activity in this series of molecules is significantly influenced by substituents at positions 1, 2, 3, 7, and 9 of the β-carboline ring. nih.gov Similarly, another study on β-carboline derivatives using a Step-Wise K-Nearest Neighbour Molecular Field Analysis [(SW)kNN MFA] technique also produced a 3D-QSAR model with high predictive ability. researchgate.net
The statistical robustness of QSAR models is critical for their predictive power. This is assessed using various parameters, including the correlation coefficient (r² or R²), the cross-validated correlation coefficient (q²), and the predictive correlation coefficient for an external test set (pred_r²). A high value for these parameters signifies a reliable and predictive model.
Table 1: Statistical Parameters of 2D-QSAR Models for Antitumor β-Carboline Derivatives
| Model/Study | r² | q² | F-test Value | Standard Error (r²se) | Reference |
| Chourasiya et al. (2013) | 0.802 | 0.724 | 24.321 | 0.325 | benthamdirect.com |
Table 2: Statistical Parameters of 3D-QSAR Models for Antitumor β-Carboline Derivatives
| Model/Study | Method | q² | r² | pred_r² | Reference |
| Cao et al. (2010) | CoMFA | 0.513 | 0.862 | - | nih.gov |
| Cao et al. (2010) | CoMSIA | 0.503 | 0.831 | - | nih.gov |
| Chourasiya et al. (2013) | Ligand-based Pharmacophore | 0.748 (Q²ext) | 0.842 | - | benthamdirect.com |
| Chourasiya et al. (2012) | (SW)kNN MFA | 0.743 | 0.721 | 0.708 | researchgate.net |
These computational models are instrumental in the rational design of new pyrido[2,3-b]indole derivatives. By identifying the key molecular descriptors and spatial arrangements that govern biological activity, researchers can prioritize the synthesis of compounds with a higher probability of success, thereby accelerating the discovery of new therapeutic agents. For example, QSAR studies on pyrido[3,4-b]indoles have aided in identifying potent anticancer agents by elucidating a clear structure-activity relationship. nih.gov
Analytical Methodologies for Pyrido 2,3 B Indole Characterization and Quantification in Research Studies
Spectroscopic Characterization Techniques
Spectroscopy is the cornerstone for elucidating the molecular structure of newly synthesized or isolated compounds like 6-Methyl-9H-pyrido[2,3-b]indole.
NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules.
¹H NMR: Proton NMR would provide critical information about the electronic environment and connectivity of hydrogen atoms in the this compound molecule. Key expected signals would include those for the methyl group protons, the N-H proton of the indole (B1671886) ring, and the distinct aromatic protons on both the pyridine (B92270) and benzene (B151609) rings. The chemical shifts (δ, in ppm) and coupling constants (J, in Hz) would be essential for assigning each proton to its specific position on the α-carboline framework.
¹³C NMR: Carbon-13 NMR complements ¹H NMR by providing data for the carbon skeleton. A spectrum would show distinct signals for each unique carbon atom, including the methyl carbon, the quaternary carbons at the ring junctions, and the carbons of the aromatic systems.
A detailed analysis would require specific chemical shift data from actual experimental results, which are not currently available in the public domain for this compound.
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.
MS: A high-resolution mass spectrum (HRMS) would be needed to confirm the exact molecular formula of this compound, which is C₁₂H₁₀N₂. The measured mass-to-charge ratio (m/z) of the molecular ion ([M]⁺ or [M+H]⁺) must match the calculated theoretical mass with high accuracy.
ESI-MS and LC-MS: Electrospray Ionization (ESI) is a soft ionization technique often coupled with Liquid Chromatography (LC-MS). This combination allows for the separation of the compound from a mixture and its subsequent mass analysis. It is particularly useful for quantifying the compound in complex biological or environmental samples. rsc.org
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the pyrido[2,3-b]indole core. The spectrum would show characteristic absorption maxima (λ_max) that are indicative of the aromatic structure. While general spectra for α-carbolines exist tandfonline.com, the specific spectrum for the 6-methyl derivative, which would be influenced by the methyl group's electronic effect, is needed for accurate characterization. Studies on related pyridoindoles show complex absorption bands influenced by solvent polarity and substitution. nih.gov
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands (in cm⁻¹) for:
N-H stretching of the indole secondary amine.
C-H stretching from the aromatic rings and the methyl group.
C=C and C=N stretching vibrations within the aromatic rings.
These data points are essential for confirming the presence of key functional groups. rsc.org
Chromatographic Separation and Purification Methods (e.g., HPLC, TLC)
Chromatographic techniques are indispensable for the purification of this compound after its synthesis and for its quantification in analytical studies.
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution separation technique. A validated HPLC method would involve optimizing the mobile phase composition (e.g., mixtures of acetonitrile (B52724) or methanol (B129727) and water), selecting an appropriate stationary phase (e.g., C18 column), and setting a detection wavelength based on the compound's UV-Vis spectrum. This would allow for the separation of the target compound from impurities and its precise quantification. nih.gov
Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method used to monitor the progress of chemical reactions and to get a preliminary assessment of a sample's purity. Different solvent systems would be tested to find one that provides good separation of this compound from starting materials and by-products, visualized typically under UV light. tandfonline.com
Fluorescence Spectroscopy for Photophysical Studies and Sensing Applications
Similarly, research on the application of This compound as a fluorescent sensor for specific analytes is not documented in the available resources. Studies on other substituted 9H-pyrido[2,3-b]indole derivatives have shown potential for applications in sensing pH changes and for interactions with biomolecules like DNA. nih.govresearchgate.net These studies often highlight how different substituents on the pyrido[2,3-b]indole core can tune the photophysical properties, leading to functionalities such as solvatochromism, where the emission wavelength changes with solvent polarity, and "turn-on" or "turn-off" fluorescence responses in the presence of specific ions or molecules. nih.gov However, without specific studies on the 6-methyl derivative, it is not possible to attribute these properties to it.
Due to the lack of specific research data for This compound , no data tables on its photophysical properties or its performance in sensing applications can be provided at this time. Further experimental research is required to characterize the fluorescence spectroscopy of this particular compound and to explore its potential in the development of fluorescent sensors.
Interactions with Biological Macromolecules and Biomolecular Probes
DNA Binding Studies and Adduct Formation
Pyridoindoles, including the methylated forms, are known to interact with DNA through various mechanisms, leading to the formation of DNA adducts, which are segments of DNA bound to a cancer-causing chemical. This binding can interfere with normal cellular processes like transcription and replication.
The interaction of pyrido[2,3-b]indole derivatives with DNA has been a subject of significant research. Studies involving various substituted 9H-pyrido[2,3-b]indoles have shed light on the primary modes of binding. One of the key mechanisms is groove binding, where the molecule fits into the minor or major groove of the DNA double helix. nih.gov
Fluorescence and UV-vis absorption spectroscopy studies on a probe derived from 9H-pyrido[2,3-b]indole (specifically, probe 4b in a recent study) demonstrated a static quenching mechanism when interacting with calf thymus DNA (ctDNA). nih.gov This observation is indicative of the formation of a complex between the pyridoindole derivative and ctDNA. The data strongly suggest that the probe binds to the DNA helix via a groove binding mode. nih.gov The planar structure of the pyridoindole core is crucial for this type of interaction, allowing it to fit snugly within the grooves of the DNA. nih.gov
In addition to non-covalent groove binding, photoexcited 9-methyl-β-carbolines, which are structurally related to 6-Methyl-9H-pyrido[2,3-b]indole, can induce DNA damage through photosensitization processes. researchgate.net These processes can be complex, involving both Type I (electron transfer) and Type II (singlet oxygen generation) mechanisms. The interaction often involves a partial intercalation of the indole (B1671886) ring into the stacked base pairs of the DNA. researchgate.net
The formation of covalent DNA adducts by pyrido[2,3-b]indole derivatives, particularly the amino-substituted compounds like 2-amino-9H-pyrido[2,3-b]indole (AαC) and its methylated analog 2-amino-3-methyl-9H-pyrido[2,3-b]indole (MeAαC), has been extensively studied. oup.comoup.com These compounds are known mutagens and carcinogens found in cooked foods and tobacco smoke. oup.comoup.comnih.gov
Metabolic activation of these compounds by cytochrome P450 enzymes leads to the formation of reactive N-hydroxy metabolites. oup.comoup.comnih.gov These intermediates can be further activated, for instance by acetylation, to form highly electrophilic species that readily react with DNA. oup.comoup.com The primary site of adduction for these compounds is the C8 position of guanine. oup.comoup.comnih.gov
Several analytical techniques are employed to detect and characterize these DNA adducts. 32P-postlabelling is a highly sensitive method that has been used to identify adducts in both in vitro modified DNA and in DNA from tissues of animals exposed to these compounds. oup.comoup.com This technique revealed that the major adduct formed from MeAαC in rats was N2-(2'-deoxyguanosin-8-yl)-MeAαC. oup.com
Liquid chromatography-mass spectrometry (LC-MS) is another powerful tool for the identification and quantification of DNA adducts. nih.govnih.govnih.gov This method has been used to confirm the structure of adducts and to measure their levels in various tissues. For instance, in mice treated with AαC, the major DNA adduct was identified as a deoxyguanosine-C8 adduct. nih.govnih.gov
The table below summarizes the key DNA adducts formed by some pyrido[2,3-b]indole derivatives and the methods used for their detection.
| Compound | Adduct Structure | Detection Method(s) | Tissue(s) Studied |
| 2-amino-3-methyl-9H-pyrido[2,3-b]indole (MeAαC) | N2-(2'-deoxyguanosin-8-yl)-MeAαC | 32P-postlabelling | Rat liver, colon, heart, kidney |
| 2-amino-9H-pyrido[2,3-b]indole (AαC) | N2-(guanin-8-yl)-2-amino-9H-pyrido[2,3-b]indole | 32P-postlabelling, LC-MS | Mouse liver, GI tract, bladder |
| 3-methylindole | Adducts with dGuo, dAdo, dCyd | LC-MS | Rat liver, goat lung, human liver microsomes |
Enzyme Inhibition and Activation Studies
The pyrido[2,3-b]indole scaffold is a privileged structure in medicinal chemistry, and its derivatives have been investigated as inhibitors or activators of various enzymes. The biological activity of these compounds is often linked to their ability to modulate the function of key enzymes involved in cellular signaling pathways.
Harmine (B1663883), a well-known β-carboline alkaloid with a structure related to this compound, is a potent and reversible inhibitor of monoamine oxidase A (MAO-A). wikipedia.org MAO-A is an enzyme responsible for the breakdown of monoamine neurotransmitters. The inhibitory activity of harmine is highly selective for MAO-A over MAO-B. wikipedia.org
More complex derivatives of the pyrido[2,3-b]indole core have been synthesized and evaluated for their anticancer properties. For example, the compound 6-acetyl-9-(3,4,5-trimethoxybenzyl)-9H-pyrido[2,3-b]indole (HAC-Y6) has been shown to induce mitotic arrest and apoptosis in human colon cancer cells. nih.gov Its mechanism of action involves the depolymerization of microtubules and the modulation of key cell cycle and apoptosis-regulating proteins such as Aurora kinases, cyclins, and caspases. nih.gov
The table below provides examples of pyrido[2,3-b]indole derivatives and their effects on specific enzymes.
| Compound | Target Enzyme(s) | Effect |
| Harmine | Monoamine Oxidase A (MAO-A) | Reversible Inhibition |
| 6-acetyl-9-(3,4,5-trimethoxybenzyl)-9H-pyrido[2,3-b]indole (HAC-Y6) | Aurora A, Aurora B | Decreased expression/activity |
Development of Pyrido[2,3-b]indole-Based Fluorescent Probes for Cellular Imaging
The inherent fluorescence of the pyrido[2,3-b]indole scaffold makes it an attractive platform for the development of fluorescent probes for cellular imaging. nih.gov These probes can be designed to respond to specific changes in the cellular microenvironment, such as pH, or to target particular organelles or macromolecules.
A series of novel 9H-pyrido[2,3-b]indole-based fluorophores have been synthesized and their photophysical properties investigated. nih.gov Some of these probes exhibit a "turn-off" or "turn-off-on" acidochromic response, meaning their fluorescence is quenched or restored in the presence of acid. nih.gov One particular probe, characterized by a pKa of 5.5, demonstrated high sensitivity to local pH changes, making it suitable for sensing pH variations within cellular compartments. nih.gov
Furthermore, the ability of these probes to interact with DNA, as discussed in section 7.1.1, can be harnessed for cellular imaging applications. The binding of a pyrido[2,3-b]indole-based probe to DNA can lead to changes in its fluorescence properties, allowing for the visualization of the nucleus or the study of DNA dynamics within living cells. nih.gov These findings underscore the potential of pyrido[2,3-b]indole derivatives as versatile tools for visual detection and cellular imaging. nih.gov
Metabolism and Biotransformation Studies of Pyrido 2,3 B Indole Analogues in Preclinical Models
In Vitro Metabolic Pathways in Hepatic Microsomes
In vitro studies using liver microsomes from various species, including rats, mice, and humans, have been instrumental in elucidating the metabolic pathways of pyrido[2,3-b]indole analogues. researchgate.netnih.govnih.gov These subcellular fractions are rich in drug-metabolizing enzymes, particularly cytochrome P450s, making them an excellent model for studying phase I metabolism.
Research on 2-amino-9H-pyrido[2,3-b]indole (AαC), a prominent analogue, has demonstrated that its metabolism in hepatic microsomes leads to the formation of several products. researchgate.netnih.gov A comparative investigation revealed that the metabolic patterns of AαC showed significant differences across beagle, mouse, rat, and human liver microsomes. nih.gov In these systems, nine distinct metabolites were identified, arising from hydroxylation and oxidation reactions. nih.gov These included five hydroxy metabolites and two quinone metabolites. nih.gov
Similarly, studies with 2-amino-3-methyl-9H-pyrido[2,3-b]indole (MeAαC) using hepatic microsomes from PCB-induced rats identified the formation of four primary metabolic products. nih.gov The predominant pathways involved hydroxylation at various positions on the molecule. nih.gov These in vitro systems are crucial for identifying potential reactive metabolites and understanding the initial steps of biotransformation.
Role of Cytochrome P450 Enzymes in Metabolism
Cytochrome P450 (CYP) enzymes are central to the metabolism of pyrido[2,3-b]indole analogues. researchgate.netnih.gov The specific isoforms involved can determine the balance between detoxification and metabolic activation to potentially carcinogenic species.
For AαC, cytochrome P450 1A2 (CYP1A2) has been identified as a major enzyme involved in its metabolism in both rodents and humans. researchgate.net CYP1A2 catalyzes two competing pathways: N-oxidation of the exocyclic amino group to form the genotoxic metabolite 2-hydroxyamino-9H-pyrido[2,3-b]indole (HONH-AαC), and ring oxidation at the C3 or C6 positions, which is considered a detoxification pathway. researchgate.net Therefore, hepatic P450 enzymes play a significant role in the detoxification of AαC. researchgate.netnih.gov
The metabolism of MeAαC in rat hepatic microsomes is also mediated by CYP enzymes, leading to both mutagenic and non-mutagenic products. nih.gov The formation of N2-hydroxy-MeAαC, a mutagenic metabolite, is a key bioactivation step, while the formation of hydroxy metabolites represents detoxification pathways. nih.gov The involvement of specific CYP isoforms in MeAαC metabolism has been a subject of investigation to understand its carcinogenic potential. nih.govnih.gov
Identification of Metabolites and Biotransformation Products
The identification and characterization of metabolites are essential for a complete understanding of the biotransformation of pyrido[2,3-b]indole analogues. A combination of analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), has been employed to identify these products in various biological matrices. nih.govnih.gov
In vitro studies with AαC in liver microsomes led to the identification of nine metabolites, including hydroxylated derivatives, quinones, and N-dimers. nih.gov Further in vivo studies in rats identified a more extensive list of 23 metabolites in urine, which included products of both phase I (C- and N-oxidation) and phase II (O- and N-glycosylation, O- and N-sulfonation, and N-acetylation) metabolism. nih.gov Notably, five novel N-acetyl-AαC-OH metabolites were identified for the first time in these studies. nih.gov
For MeAαC, incubation with rat hepatic microsomes resulted in the formation of four main products. nih.gov Three of these were non-mutagenic and were identified as 6-hydroxy-MeAαC, 7-hydroxy-MeAαC, and 3-hydroxymethyl-AαC. nih.gov The fourth, a mutagenic metabolite, was characterized as N2-hydroxy-MeAαC. nih.gov
Below is a data table summarizing the identified metabolites for AαC and MeAαC from preclinical studies.
| Parent Compound | Study Type | Matrix | Identified Metabolites |
| 2-amino-9H-pyrido[2,3-b]indole (AαC) | In vitro | Liver Microsomes | 5 hydroxy metabolites, 2 quinone metabolites, 2 N-dimer metabolites. nih.gov |
| In vivo | Rat Urine | 23 metabolites including products of C- and N-oxidation, O- and N-glycosylation, O- and N-sulfonation, and N-acetylation. nih.gov | |
| In vitro | Recombinant human CYP1A2 | 2-hydroxyamino-9H-pyrido[2,3-b]indole (HONH-AαC), C3- and C6-ring oxidized products. researchgate.net | |
| 2-amino-3-methyl-9H-pyrido[2,3-b]indole (MeAαC) | In vitro | Rat Hepatic Microsomes | 6-hydroxy-MeAαC, 7-hydroxy-MeAαC, 3-hydroxymethyl-AαC, N2-hydroxy-MeAαC. nih.gov |
Emerging Research Directions and Future Perspectives for 6 Methyl 9h Pyrido 2,3 B Indole
Exploration of Novel Therapeutic Applications based on Mechanistic Insights
The pyrido[2,3-b]indole core is a recognized pharmacophore, and its derivatives have shown a wide array of biological activities, including anticancer and anti-leishmanial properties. researchgate.netaablocks.com Research is increasingly focused on understanding the specific molecular mechanisms of these compounds to develop more targeted and effective therapeutic agents.
A notable example is the investigation of 6-acetyl-9-(3,4,5-trimethoxybenzyl)-9H-pyrido[2,3-b]indole, a synthetic derivative that has demonstrated selective anticancer activity. nih.gov Studies on human colon cancer cells (COLO 205) revealed that this compound induces growth inhibition, G2/M cell cycle arrest, and apoptosis. The mechanism of action involves the depolymerization of microtubules, leading to mitotic arrest. nih.gov Further mechanistic insights showed a decrease in the mitochondrial membrane potential and modulation of key regulatory proteins, including a reduction in levels of aurora A, aurora B, and Bcl-2, alongside an increase in the expression of BubR1, cyclin B1, and pro-apoptotic proteins like Bax, cytochrome c, and active caspases. nih.gov
Derivatives of the closely related pyrido[2,3-b]indolizine structure have also been explored for their anticancer potential, particularly against colorectal cancer. The presence and position of hydroxyl groups on a phenyl substituent at the C4 position were found to be crucial for cytotoxic activity against cancer cell lines while showing less toxicity to normal fibroblast cultures. iiarjournals.org These findings highlight the importance of specific structural features in dictating the biological activity and therapeutic potential of this class of compounds.
The following table summarizes the observed biological activities and mechanistic insights for selected pyrido[2,3-b]indole derivatives.
| Compound/Derivative | Biological Activity | Mechanistic Insights |
| 6-acetyl-9-(3,4,5-trimethoxybenzyl)-9H-pyrido[2,3-b]indole | Anticancer (Colon Cancer) | Microtubule depolymerization, G2/M arrest, apoptosis via mitochondrial pathway nih.gov |
| 4-(3,4-dihydroxyphenyl)-2-phenylpyrido[2,3-b]indolizine-10-carbonitrile | Anticancer (Colorectal Cancer) | Induction of S- and G2/M-phase cell cycle arrest iiarjournals.org |
| 9-methyl-1-phenyl-9H-pyrido[3,4-b]indole derivatives | Anti-leishmanial | - aablocks.com |
Development of Advanced Synthetic Methodologies
The synthesis of the pyrido[2,3-b]indole skeleton and its derivatives is a key area of research, with a focus on developing more efficient, versatile, and environmentally friendly methods.
One advanced strategy involves the vanadium(III)-catalyzed cascade cyclization of 2-(2-aminophenyl)acetonitrile (B23982) with enones. benthamdirect.com This method offers several advantages, including the use of readily available starting materials, good tolerance of various functional groups, and high yields under mild reaction conditions. benthamdirect.com
Another innovative approach is the "1,2,4-triazine" methodology, which has been successfully employed to design and synthesize a series of novel 9H-pyrido[2,3-b]indole-based fluorophores. nih.gov This highlights the versatility of modern synthetic strategies in creating compounds with specific photophysical properties for potential applications in cellular imaging and as fluorescent probes. nih.govresearchgate.net
Furthermore, multicomponent reactions are being utilized for the synthesis of related heterocyclic systems like pyrido[2,3-b]pyrazines, demonstrating the power of these one-pot procedures to generate molecular diversity efficiently. rsc.org Palladium-catalyzed reactions, such as the Suzuki coupling, have also been instrumental in the synthesis of various substituted 9H-pyrido[2,3-b]indole derivatives. researchgate.net
The table below outlines some of the advanced synthetic methods used for preparing pyrido[2,3-b]indoles.
| Synthetic Method | Key Features |
| Vanadium(III)-catalyzed cascade cyclization | Mild conditions, good functional group tolerance, high yields benthamdirect.com |
| "1,2,4-triazine" methodology | Synthesis of fluorophores, access to diverse structures nih.govresearchgate.net |
| Multicomponent reactions | One-pot synthesis, molecular diversity rsc.org |
| Palladium-catalyzed cross-coupling | Versatile for introducing substituents researchgate.net |
Integration of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is becoming increasingly pivotal in modern drug discovery and materials science. researchgate.net While direct applications of AI and ML specifically for the design of 6-Methyl-9H-pyrido[2,3-b]indole are still emerging, the broader field of pyridoindole research is benefiting from computational approaches.
Computational modeling, including density functional theory (DFT) and time-dependent DFT (TD-DFT), is being used to predict the photophysical properties of new pyrido[2,3-b]indole derivatives. nih.govnih.gov These theoretical calculations help in the rational design of fluorophores with tunable emission wavelengths for applications in bioimaging. nih.gov For instance, computational studies can identify optimal positions for substituents to modulate the electronic properties of the scaffold, guiding synthetic efforts towards compounds with desired characteristics. nih.gov
Molecular docking studies are another computational tool being applied to this class of compounds. For example, in the design of pyridothieno[3,2-b]indole derivatives, molecular docking was used to identify potential inhibitors of DNA gyrase B. researchgate.net Similarly, for pyrido[3,4-b]indole derivatives, computational modeling suggested their potential to bind to the MDM2 protein, a key target in cancer therapy. nih.gov These in silico methods allow for the screening of virtual libraries of compounds and the prioritization of candidates for synthesis and biological evaluation, thereby accelerating the drug discovery process.
Challenges and Opportunities in Pyrido[2,3-b]indole Research
The field of pyrido[2,3-b]indole research is presented with both significant challenges and exciting opportunities.
A primary challenge lies in achieving high selectivity for specific biological targets. The planar nature of the pyrido[2,3-b]indole scaffold can lead to interactions with multiple targets, including DNA, which may result in off-target effects and toxicity. nih.gov Therefore, a key focus for future research is the design of derivatives with improved selectivity to enhance their therapeutic index.
Another challenge is the often-complex multi-step synthesis required for some derivatives. The development of more streamlined and efficient synthetic routes, such as the cascade and multicomponent reactions mentioned earlier, is crucial for making these compounds more accessible for extensive biological testing. benthamdirect.comrsc.org
Despite these challenges, the opportunities in this field are vast. The pyrido[2,3-b]indole scaffold has proven to be a versatile platform for the development of new therapeutic agents, particularly in oncology. nih.gov The potential to fine-tune the biological activity through substitution at various positions on the ring system offers a rich area for structure-activity relationship (SAR) studies. nih.gov
Furthermore, the unique photophysical properties of some pyrido[2,3-b]indole derivatives open up avenues for their use as fluorescent probes in biological research and diagnostics. nih.govresearchgate.net The continued exploration of this chemical space, aided by advanced synthetic methods and computational tools, holds great promise for the discovery of novel molecules with significant scientific and therapeutic impact.
Q & A
Q. How is the molecular structure of 6-Methyl-9H-pyrido[2,3-b]indole confirmed in research settings?
Structural characterization relies on spectroscopic techniques:
- NMR : H and C NMR identify proton and carbon environments (e.g., aromatic protons at δ 7.35–8.64 ppm and methyl groups at δ 2.29–3.08 ppm) .
- IR : Functional groups like N-H (2924–2950 cm) and aromatic C=C (1514–1580 cm) are validated .
- LC-MS : Confirms molecular weight (e.g., m/z = 316 [M+H]) and purity .
Q. What are the primary safety protocols for handling pyridoindole derivatives?
- Storage : Keep in ventilated areas away from oxidizers; decompose at >201°C to release toxic gases .
- PPE : Use gloves, goggles, and lab coats to avoid skin/eye contact.
- First Aid : Rinse eyes/skin with water for 15 minutes; seek medical attention for ingestion .
Q. What synthetic routes are commonly used for pyrido[2,3-b]indole scaffolds?
- Pd-Catalyzed Amidation/Cyclization : Efficient for forming fused rings (e.g., 9-alkyl derivatives) using Pd catalysts and bases like CsCO .
- Solvent-Free Conditions : One-pot synthesis under thermal conditions (e.g., 110°C) minimizes side reactions .
Advanced Research Questions
Q. How can Pd-catalyzed synthesis of pyridoindoles be optimized for higher yields?
| Condition | Solvent | Base | Temp (°C) | Yield |
|---|---|---|---|---|
| Optimal | t-BuOH | CsCO | 110 | 25% |
| Suboptimal | THF | NaOH | 70 | 12% |
| Key factors include solvent polarity, base strength, and reaction time . |
Q. How do metabolic pathways of related compounds like 2-Amino-9H-pyrido[2,3-b]indole (AαC) inform toxicity studies?
- Metabolites : AαC forms hydroxylated (AαC-3-OH, AαC-6-OH) and sulfated derivatives (AαC-3-O-SOH), detected via LC-MS in hepatocyte studies .
- Mutagenicity : AαC-3-OH binds DNA, confirmed by Salmonella typhimurium assays (150 µL/plate induced mutations) . Contradictions in activation pathways require comparative studies across cell lines .
Q. What strategies resolve structural contradictions in spectroscopic data for pyridoindole derivatives?
- Multi-Technique Validation : Combine H NMR, C NMR, and IR to distinguish regioisomers (e.g., methyl vs. ethyl substituents) .
- X-ray Crystallography : Resolves ambiguities in fused-ring systems (noted in pyrido[3,4-b]indole derivatives) .
Q. How does substituent variation impact anticancer activity in pyridoindole derivatives?
- Alkyl Chains : Longer chains (e.g., butyl) enhance lipophilicity and cell permeability (IC = 2.3 µM in HepG2) .
- Aromatic Groups : Electron-withdrawing groups (e.g., trifluoromethyl) improve target binding (e.g., FLT3 inhibition) .
Methodological Guidance
Q. What analytical techniques ensure purity and identity in pyridoindole synthesis?
- CHN Analysis : Validates elemental composition (e.g., C, 75.85%; H, 7.56%; N, 16.59%) .
- HPLC-PDA : Detects impurities (<1% for pharmaceutical-grade compounds) .
Q. How are enantioselective syntheses of pyridoindole alkaloids achieved?
- Chiral Catalysts : BINOL-derived phosphoric acids enable asymmetric azo-coupling/cyclization (e.g., 92% ee for 3α-amino intermediates) .
- Larock Annulation : Constructs fused rings with stereochemical control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
